An In-Depth Technical Guide to the Physical Properties of (-)-1,6-Epoxyisodihydrocarveol
An In-Depth Technical Guide to the Physical Properties of (-)-1,6-Epoxyisodihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-1,6-Epoxyisodihydrocarveol is a chiral epoxy alcohol, a bicyclic monoterpenoid that holds significance as a synthetic intermediate in the preparation of various complex molecules. Its unique stereochemistry and functional groups make it a valuable building block in asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. This guide provides a comprehensive overview of the known physical characteristics of (-)-1,6-Epoxyisodihydrocarveol, supported by experimental considerations and spectroscopic insights.
Chemical Structure and Identification
The foundational step in understanding the physical properties of any compound is to establish its precise chemical identity.
Chemical Name: (1S,2S,4S,6R)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol Synonyms: (-)-1,6-Epoxyisodihydrocarveol CAS Number: 35692-59-2[1] Molecular Formula: C₁₀H₁₆O₂[1] Molecular Weight: 168.23 g/mol [1]
The structure of (-)-1,6-Epoxyisodihydrocarveol, characterized by a cyclohexane ring fused with an epoxide and substituted with a hydroxyl and an isopropenyl group, is depicted below.
Figure 1: Chemical structure of (-)-1,6-Epoxyisodihydrocarveol. This diagram illustrates the bicyclic nature of the molecule, with the epoxy bridge between C1 and C6.
Tabulated Physical Properties
The following table summarizes the key physical properties of (-)-1,6-Epoxyisodihydrocarveol. It is important to note that experimental values for some properties, such as boiling and melting points, are not consistently reported in publicly available literature, which is common for specialized, non-commercial chemical intermediates.
| Property | Value | Source/Comment |
| Physical State | Pale Yellow Oil | [2] |
| Molecular Weight | 168.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Boiling Point | Not available | Typically determined by distillation under reduced pressure for compounds of this molecular weight to prevent decomposition. |
| Melting Point | Not applicable | As an oil at room temperature, it does not have a defined melting point. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Density | Not available | Expected to be slightly denser than water. Can be determined using a pycnometer or a digital density meter. |
| Refractive Index | Not available | Can be measured using a refractometer, providing a quick measure of purity. |
| Optical Rotation, [α] | Not available | As a chiral molecule, it is optically active. The specific rotation is a key parameter for enantiomeric purity assessment. |
Experimental Determination of Physical Properties: A Methodological Overview
For researchers aiming to characterize (-)-1,6-Epoxyisodihydrocarveol, the following experimental protocols provide a framework for obtaining key physical data.
Determination of Optical Rotation
The optical activity is a defining characteristic of this enantiomerically specific compound. The specific rotation is determined using a polarimeter.
Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is dependent on the compound, concentration, path length, temperature, and the wavelength of the light.
Experimental Protocol:
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Preparation of the Solution: Accurately weigh a sample of (-)-1,6-Epoxyisodihydrocarveol and dissolve it in a suitable achiral solvent (e.g., chloroform) to a known concentration (c, in g/mL).
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Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
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Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l)
The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and using the sodium D-line (589 nm).
Figure 2: Workflow for determining the specific optical rotation. A systematic approach ensures accuracy and reproducibility of this critical physical constant.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (-)-1,6-Epoxyisodihydrocarveol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Key expected signals would include those for the methyl groups, the protons on the cyclohexane ring (some of which would be deshielded by the epoxide and hydroxyl groups), the vinyl protons of the isopropenyl group, and the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will show signals for each of the 10 carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carbons of the epoxide ring, the olefinic carbons, and the carbon bearing the hydroxyl group).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
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C-H stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while sp² C-H stretches of the isopropenyl group will be observed just above 3000 cm⁻¹.
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C=C stretch: A peak around 1645 cm⁻¹ is expected for the carbon-carbon double bond of the isopropenyl group.
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C-O stretch: The C-O stretching vibrations of the alcohol and the epoxide will appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Epoxides often show a characteristic band around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (-)-1,6-Epoxyisodihydrocarveol, the molecular ion peak (M⁺) would be expected at m/z = 168. Subsequent fragmentation would likely involve the loss of water (M⁺ - 18), the loss of the isopropenyl group, and other characteristic cleavages of the bicyclic ring system.
Conclusion
(-)-1,6-Epoxyisodihydrocarveol is a chiral building block with significant potential in organic synthesis. This guide has consolidated the available information on its physical properties and outlined the standard methodologies for their experimental determination. While some physical constants are not yet reported in the literature, the provided protocols and spectroscopic insights offer a solid foundation for researchers working with this compound. Accurate characterization of its physical properties is a critical step in ensuring the reliability and reproducibility of synthetic procedures and in the development of novel chemical entities.
References
- Toronto Research Chemicals. (-)-1,6-Epoxyisodihydrocarveol.
